

Mipsagargin clinical benefit compared to existing glioblastoma treatments

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Compound of Interest

Compound Name: Mipsagargin

Cat. No.: B1649290

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Mipsagargin for Glioblastoma: A Comparative Analysis of Clinical Benefit

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **mipsagargin**, an investigational prodrug, against established treatments for recurrent glioblastoma multiforme (GBM). The information is based on available clinical trial data and is intended to inform research and development efforts in neuro-oncology.

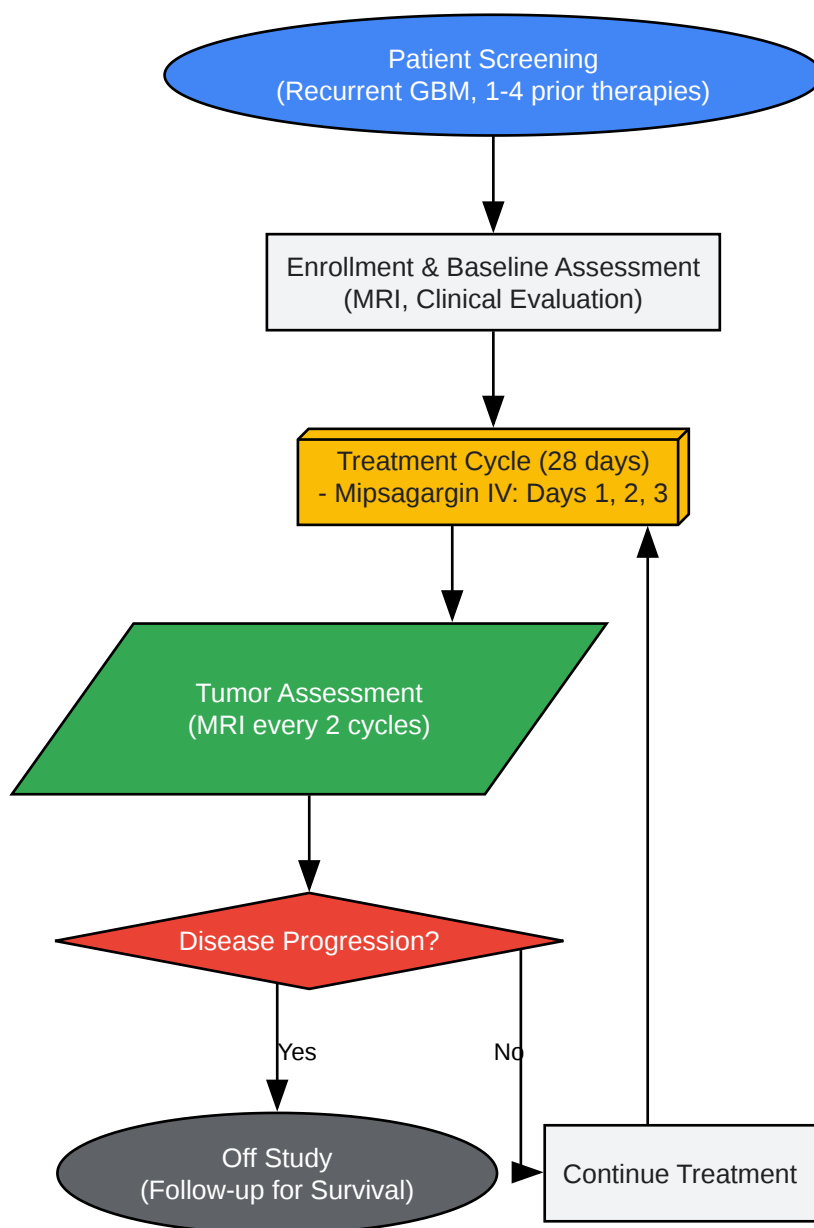
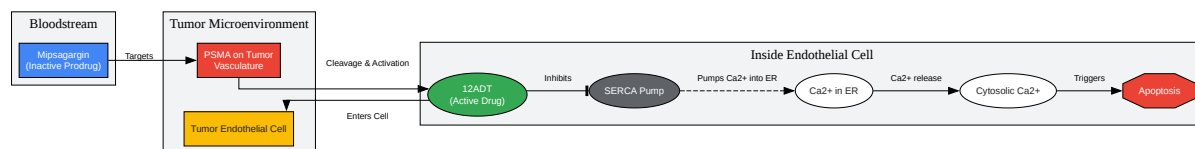
Executive Summary

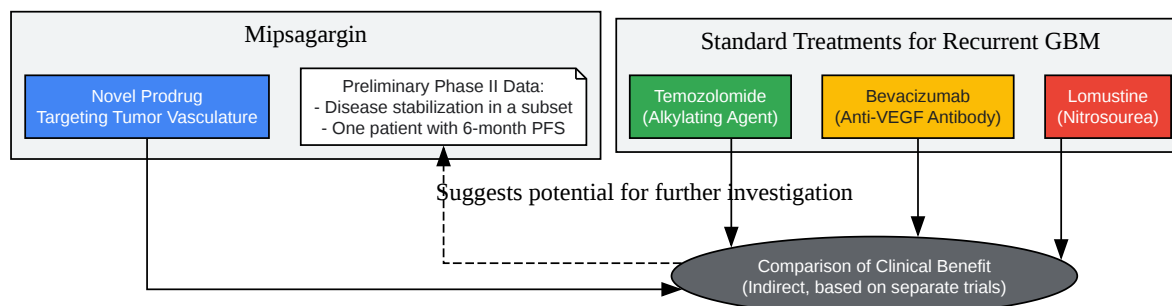
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard of care involving surgery, radiation, and chemotherapy.[1] For recurrent GBM, treatment options are limited and offer modest efficacy. **Mipsagargin**, a novel thapsigargin-based prodrug, has been evaluated in a Phase II clinical trial for recurrent GBM. This guide compares the preliminary efficacy data of **mipsagargin** with the established clinical benefits of standard-of-care treatments for recurrent GBM, namely temozolomide, bevacizumab, and lomustine. Due to the absence of head-to-head trials, this comparison is based on data from separate clinical studies. The available data for **mipsagargin** is from an incomplete Phase II trial, and thus should be interpreted with caution.

Mipsagargin: Mechanism of Action

Mipsagargin is a prodrug that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of tumor-associated blood vessels in glioblastoma.[2] The prodrug consists of a cytotoxic payload, a derivative of thapsigargin (12ADT), linked to a peptide that masks its activity.[2] Upon reaching the tumor vasculature, the PSMA enzyme cleaves the peptide, releasing the active 12ADT into the endothelial cells of the tumor's blood supply.[2] This targeted delivery system aims to concentrate the cytotoxic agent within the tumor microenvironment, thereby minimizing systemic toxicity.[2]

Signaling Pathway of Mipsagargin





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